molecular formula C27H37NO6 B14936375 trans-4-[({[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)methyl]cyclohexanecarboxylic acid

trans-4-[({[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)methyl]cyclohexanecarboxylic acid

Cat. No.: B14936375
M. Wt: 471.6 g/mol
InChI Key: VWOOUTZXHHVCRN-UHFFFAOYSA-N
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Description

4-({2-[(3-Hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamido}methyl)cyclohexane-1-carboxylic acid is a complex organic compound that features a coumarin derivative linked to a cyclohexane ring Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

Molecular Formula

C27H37NO6

Molecular Weight

471.6 g/mol

IUPAC Name

4-[[[2-(3-hexyl-4,8-dimethyl-2-oxochromen-7-yl)oxyacetyl]amino]methyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C27H37NO6/c1-4-5-6-7-8-22-17(2)21-13-14-23(18(3)25(21)34-27(22)32)33-16-24(29)28-15-19-9-11-20(12-10-19)26(30)31/h13-14,19-20H,4-12,15-16H2,1-3H3,(H,28,29)(H,30,31)

InChI Key

VWOOUTZXHHVCRN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=C(C2=C(C(=C(C=C2)OCC(=O)NCC3CCC(CC3)C(=O)O)C)OC1=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({2-[(3-Hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamido}methyl)cyclohexane-1-carboxylic acid typically involves multiple steps:

    Formation of the Coumarin Derivative: The coumarin core can be synthesized through the Pechmann condensation, which involves the reaction of phenols with β-keto esters in the presence of acid catalysts.

    Attachment of the Hexyl Chain: The hexyl chain is introduced via alkylation reactions, often using hexyl halides in the presence of a base.

    Formation of the Acetamido Linker: The acetamido group is introduced through acylation reactions, typically using acetic anhydride or acetyl chloride.

    Cyclohexane Carboxylic Acid Formation: The final step involves the formation of the cyclohexane carboxylic acid moiety, which can be achieved through cyclization reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions to increase yield and purity, and employing green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the coumarin core, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl groups in the coumarin and cyclohexane moieties, potentially forming alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the acetamido and hexyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted coumarin and cyclohexane derivatives.

Scientific Research Applications

4-({2-[(3-Hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamido}methyl)cyclohexane-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.

Mechanism of Action

The compound’s mechanism of action is likely related to its ability to interact with biological macromolecules. The coumarin core can intercalate with DNA, inhibiting topoisomerase enzymes, while the acetamido and cyclohexane moieties may interact with proteins, modulating their activity. These interactions can disrupt cellular processes, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Warfarin: A well-known coumarin derivative used as an anticoagulant.

    Dicoumarol: Another anticoagulant with a similar structure.

    Coumarin: The parent compound, widely studied for its biological activities.

Uniqueness

4-({2-[(3-Hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamido}methyl)cyclohexane-1-carboxylic acid is unique due to its combination of a coumarin core with a cyclohexane ring and acetamido linker. This structure provides a distinct set of chemical and biological properties not found in simpler coumarin derivatives.

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